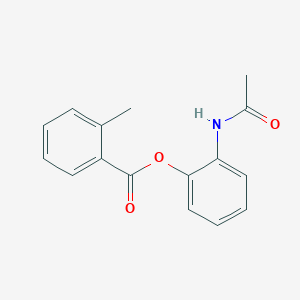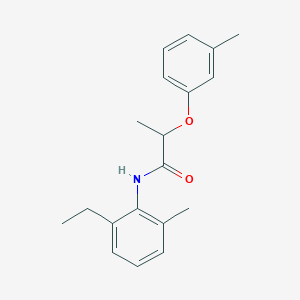![molecular formula C25H28N2O5S B250156 N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide](/img/structure/B250156.png)
N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide, commonly known as ESI-09, is a novel small molecule inhibitor that has gained significant attention in the scientific research community. This compound has shown promising results in various studies, making it a potential candidate for therapeutic applications.
Mécanisme D'action
ESI-09 works by inhibiting the activity of ENaC, which are ion channels that regulate sodium and water transport in various tissues, including the lungs, kidneys, and colon. By inhibiting ENaC, ESI-09 reduces sodium and water reabsorption, leading to increased fluid secretion and decreased ion transport. This mechanism of action has been shown to be effective in various studies, making ESI-09 a potential therapeutic agent for ENaC-related disorders.
Biochemical and Physiological Effects:
ESI-09 has been shown to have various biochemical and physiological effects. In vitro studies have shown that ESI-09 inhibits the activity of ENaC in a dose-dependent manner. Additionally, ESI-09 has been shown to decrease transepithelial sodium transport in various tissues, including the lungs and colon. In vivo studies have shown that ESI-09 reduces blood pressure and improves lung function in animal models of hypertension and cystic fibrosis, respectively.
Avantages Et Limitations Des Expériences En Laboratoire
ESI-09 has several advantages and limitations for lab experiments. One of the main advantages is its specificity for ENaC, which makes it a valuable tool for studying the role of ENaC in various tissues. Additionally, ESI-09 has been shown to have minimal toxicity in vitro and in vivo, making it a safe compound to use in lab experiments. One of the main limitations of ESI-09 is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of ESI-09. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cystic fibrosis and hypertension. Additionally, future studies could focus on optimizing the synthesis method of ESI-09 to improve its solubility and potency. Finally, future studies could investigate the potential use of ESI-09 as a tool for studying the role of ENaC in various tissues and diseases.
Conclusion:
ESI-09 is a novel small molecule inhibitor that has shown promising results in various studies. Its specificity for ENaC makes it a valuable tool for studying the role of ENaC in various tissues and diseases. Additionally, its potential therapeutic applications make it a promising candidate for drug development. Further studies are needed to fully understand the mechanism of action and potential applications of ESI-09.
Méthodes De Synthèse
The synthesis of ESI-09 involves several steps, including the reaction of 4-ethoxyaniline with p-toluenesulfonyl chloride to form 4-(p-toluenesulfonylamino)aniline. This intermediate is then reacted with 4-isopropylphenoxyacetic acid to form N-[4-(p-toluenesulfonylamino)phenyl]-2-(4-isopropylphenoxy)acetamide. The final step involves the deprotection of the p-toluenesulfonyl group using sodium hydroxide to yield ESI-09.
Applications De Recherche Scientifique
ESI-09 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of epithelial sodium channels (ENaC) in vitro and in vivo, making it a potential candidate for the treatment of cystic fibrosis, hypertension, and other ion channel-related disorders. Additionally, ESI-09 has been shown to inhibit the growth of cancer cells in various studies, making it a promising candidate for cancer therapy.
Propriétés
Formule moléculaire |
C25H28N2O5S |
|---|---|
Poids moléculaire |
468.6 g/mol |
Nom IUPAC |
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C25H28N2O5S/c1-4-31-22-13-7-21(8-14-22)27-33(29,30)24-15-9-20(10-16-24)26-25(28)17-32-23-11-5-19(6-12-23)18(2)3/h5-16,18,27H,4,17H2,1-3H3,(H,26,28) |
Clé InChI |
MNGUYZSKVVXYSH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C(C)C |
SMILES canonique |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-furylmethyl)-2-{[2-(4-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B250075.png)
![N-benzyl-2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-N-methylbenzamide](/img/structure/B250076.png)
![N-(tert-butyl)-2-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B250078.png)

![N-(2-furoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B250085.png)
![2-(3,4-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B250089.png)


![2-[(4-methoxybenzoyl)(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B250093.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide](/img/structure/B250095.png)
![N-{[4-(benzylsulfamoyl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B250096.png)
![N-[(2,6-dimethylphenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B250098.png)
![N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea](/img/structure/B250099.png)